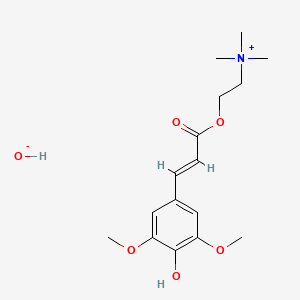

Sinapine hydroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H25NO6 |

|---|---|

Molecular Weight |

327.37 g/mol |

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium hydroxide |

InChI |

InChI=1S/C16H23NO5.H2O/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;/h6-7,10-11H,8-9H2,1-5H3;1H2 |

InChI Key |

NOZUYJMVDJBABT-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.[OH-] |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.[OH-] |

Origin of Product |

United States |

Foundational & Exploratory

Sinapine Hydrolysis in Alkaline Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, the choline ester of sinapic acid, is a prominent phytochemical found in species of the Brassicaceae family, such as rapeseed and mustard seed. Its stability is significantly influenced by pH, readily undergoing hydrolysis under alkaline conditions to yield sinapic acid and choline. This technical guide provides a comprehensive overview of the mechanism of sinapine hydrolysis in alkaline environments, supported by experimental protocols for its analysis and a summary of relevant quantitative data. Understanding this hydrolysis is critical for the extraction, quantification, and application of sinapine and its derivatives in various research and development contexts, including pharmaceuticals and nutraceuticals.

The Core Mechanism of Alkaline Hydrolysis

The alkaline hydrolysis of sinapine, a process often referred to as saponification, is a well-established chemical reaction.[1] This reaction involves the cleavage of the ester bond linking sinapic acid and choline, facilitated by a hydroxide ion (OH⁻). The process is essentially irreversible and proceeds to completion.

The mechanism can be described in two primary steps:

-

Nucleophilic Attack: A hydroxide ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester group in the sinapine molecule. This results in the formation of a tetrahedral intermediate.

-

Intermediate Collapse and Proton Transfer: The unstable tetrahedral intermediate collapses, leading to the departure of the choline alkoxide as a leaving group. The resulting sinapic acid is deprotonated by the strongly basic choline alkoxide, forming a resonance-stabilized carboxylate (sinapate) and choline.

This reaction is fundamental in analytical procedures where the total sinapic acid content of a sample is determined after alkaline hydrolysis of its esters.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the step-by-step mechanism of sinapine hydrolysis under alkaline conditions.

Caption: Mechanism of sinapine hydrolysis in alkaline conditions.

Quantitative Data on Sinapine Hydrolysis and Extraction

While specific kinetic data such as reaction rate constants (k) and half-life (t½) for the alkaline hydrolysis of sinapine are not extensively reported in the literature, several studies provide valuable quantitative information on the yield of sinapic acid following hydrolysis under various conditions. This data is crucial for optimizing extraction and analytical protocols.

| Condition | Matrix | Analyte | Yield/Concentration | Reference |

| Alkaline Hydrolysis | Non-industrial rapeseed meal | Sinapic Acid | Up to 14.0 mg/g of dry matter | [2] |

| Alkaline Hydrolysis | Industrial rapeseed meal | Sinapic Acid | Up to 10.5 mg/g of dry matter | [2] |

| Buffered aqueous solution at pH 12 | Mustard seed meal | Sinapic Acid | 13.22 µmol/g of dry matter | [3] |

| 70% ethanol/buffered aqueous solution at pH 12 | Mustard seed meal | Ethyl sinapate | 9.81 µmol/g of dry matter | [3] |

| 70% ethanol/buffered aqueous solution at pH 2 | Mustard seed meal | Sinapine | 15.73 µmol/g of dry matter | [3] |

| Treatment with 2 M NaOH | Rapeseed meal | Sinapic Acid | High content observed | [4] |

Experimental Protocols

Accurate quantification of sinapine and its hydrolysis product, sinapic acid, is essential for studying the hydrolysis process. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques employed.

Sample Preparation for Hydrolysis Studies

A typical protocol for the alkaline hydrolysis of sinapine in a sample matrix (e.g., rapeseed meal) for subsequent analysis is as follows:

-

Extraction: Extract the phenolic compounds from the ground sample material using a suitable solvent, such as methanol or a methanol-water mixture.

-

Hydrolysis: Treat the extract with a sodium hydroxide solution (e.g., 2 M NaOH) at room temperature. The reaction time should be sufficient to ensure complete hydrolysis of sinapine to sinapic acid.

-

Neutralization and Filtration: Neutralize the hydrolyzed sample with an appropriate acid (e.g., hydrochloric acid) and filter it through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC or UHPLC system.

UHPLC-DAD Method for Sinapine and Sinapic Acid Quantification

This method is suitable for the simultaneous quantification of sinapine and sinapic acid.

-

Instrumentation: UHPLC system with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ aQ; 100 × 3 mm with 2.6 μm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Solvent C: 0.1% Formic Acid

-

-

Detection: Monitoring at 320-330 nm, which is near the absorbance maximum for both sinapine and sinapic acid.

-

Quantification: Based on a calibration curve generated from authentic standards of sinapine and sinapic acid.

Visualizing the Analytical Workflow

The following diagram outlines a typical experimental workflow for studying sinapine hydrolysis.

Caption: Experimental workflow for sinapine hydrolysis analysis.

Factors Influencing Sinapine Hydrolysis

Several factors can influence the rate and extent of sinapine hydrolysis:

-

pH: The concentration of hydroxide ions is directly proportional to the rate of hydrolysis. Higher pH values (more alkaline conditions) will lead to a faster reaction.

-

Temperature: Like most chemical reactions, the rate of sinapine hydrolysis increases with temperature. However, excessively high temperatures in strongly alkaline solutions may lead to the degradation of the hydrolysis product, sinapic acid.

-

Solvent: The presence of co-solvents, such as ethanol, in the reaction mixture can influence the solubility of sinapine and the rate of hydrolysis. In some cases, transesterification can occur, leading to the formation of ethyl sinapate instead of sinapic acid.[5]

Conclusion

The alkaline hydrolysis of sinapine is a straightforward and efficient chemical transformation that plays a crucial role in the analysis and utilization of this important plant secondary metabolite. For researchers and professionals in drug development, a thorough understanding of this mechanism is essential for the accurate quantification of sinapine and its derivatives, as well as for the development of extraction and purification strategies. While the general mechanism is well-understood, further research into the specific kinetics of sinapine hydrolysis under various alkaline conditions would provide valuable data for process optimization and stability studies. The experimental protocols outlined in this guide provide a solid foundation for conducting such investigations.

References

- 1. High performance liquid chromatography of phenolic choline ester fragments derived by chemical and enzymatic fragmentation processes: analysis of sinapine in rape seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Stability of Sinapine in Sodium Hydroxide Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of sinapine in sodium hydroxide (NaOH) solutions. Sinapine, the choline ester of sinapic acid, is a major phenolic compound found in species of the Brassicaceae family, such as rapeseed and mustard. Its stability is a critical factor in extraction, purification, and formulation processes, particularly when alkaline conditions are employed. This document summarizes the current understanding of sinapine's alkaline hydrolysis, provides experimental protocols for its stability assessment, and presents visual diagrams of the degradation pathway and experimental workflows.

Core Concepts: Alkaline Hydrolysis of Sinapine

Sinapine undergoes hydrolysis in the presence of a base, such as sodium hydroxide, which cleaves the ester bond. This reaction, a saponification, yields sinapic acid and choline. This process can be quantitative when conducted at room temperature with a solution of sodium hydroxide[1]. The reaction is influenced by factors such as pH, temperature, and the presence of other nucleophiles.

Under strongly alkaline conditions, such as at pH 12, the hydrolysis of sinapine to sinapic acid is favored[2]. However, in the presence of an alcohol like ethanol, a competing reaction, transesterification, can occur, leading to the formation of the corresponding ethyl ester of sinapic acid, known as ethyl sinapate.

While mild alkaline conditions are used to intentionally hydrolyze sinapine for the production of sinapic acid, harsh conditions may lead to the degradation of the hydrolysis products themselves. For instance, treatment of rapeseed meal extract with 2 M and 4 M NaOH resulted in the complete disappearance of sinapine but was also accompanied by a decrease in the total phenolic content, suggesting that such strong basic solutions may cause decomposition of sinapic acid or other phenolic compounds[3].

Quantitative Data on Sinapine Stability

Detailed kinetic studies quantifying the rate of sinapine degradation across a range of sodium hydroxide concentrations and temperatures are not extensively available in the published literature. However, based on existing studies on sinapine and the general principles of alkaline ester hydrolysis, the following qualitative and semi-quantitative observations can be made.

Table 1: Summary of Sinapine Stability in Alkaline Conditions

| Condition Description | Observation | Inference for Stability | Reference |

| Treatment with 2 M and 4 M NaOH | Complete disappearance of sinapine. | Sinapine is highly unstable in strong NaOH solutions. | [3] |

| Decrease in total phenolic content. | Potential for degradation of hydrolysis products (sinapic acid). | [3] | |

| Extraction at pH 12 (aqueous) | Sinapic acid is the main product. | Sinapine is readily hydrolyzed at high pH. | [2] |

| Extraction at pH 2 | Sinapine is the main compound recovered. | Sinapine exhibits greater stability in acidic conditions. | [2] |

| Alkaline hydrolysis of other esters | Reaction rate is strongly temperature-dependent. | The rate of sinapine hydrolysis is likely to increase with temperature. | [4] |

| Incomplete hydrolysis at room temperature after 2 hours. | Complete and rapid hydrolysis may require elevated temperatures. | [4] |

Experimental Protocols

For researchers aiming to quantify the stability of sinapine in sodium hydroxide solutions, the following experimental protocols for a kinetic study and the subsequent analysis are recommended.

Kinetic Study of Sinapine Hydrolysis

This protocol is based on general methods for studying the kinetics of alkaline ester hydrolysis[5].

-

Preparation of Solutions:

-

Prepare a stock solution of sinapine (e.g., sinapine thiocyanate or bisulfate) of known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or deionized water.

-

Prepare a series of sodium hydroxide solutions at various concentrations (e.g., 0.01 M, 0.1 M, 0.5 M, 1 M) in deionized water.

-

Prepare a quenching solution, such as a dilute acid (e.g., 0.1 M hydrochloric acid or acetic acid), to neutralize the NaOH and stop the reaction.

-

-

Reaction Setup:

-

For each NaOH concentration, pre-equilibrate the sinapine stock solution and the NaOH solution to the desired reaction temperature (e.g., 25°C, 40°C, 60°C) in a water bath or incubator.

-

To initiate the reaction, add a known volume of the sinapine stock solution to a known volume of the pre-equilibrated NaOH solution to achieve the desired final concentrations. Ensure the concentration of NaOH is in large excess compared to the sinapine concentration to maintain pseudo-first-order kinetics.

-

-

Sampling and Quenching:

-

At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to a vial containing a sufficient volume of the quenching solution to neutralize the NaOH and stop the hydrolysis reaction.

-

-

Sample Analysis:

-

Analyze the quenched samples by HPLC or UHPLC to determine the concentrations of remaining sinapine and the formed sinapic acid.

-

-

Data Analysis:

-

Plot the natural logarithm of the ratio of sinapine concentration at time 't' to the initial concentration versus time.

-

The pseudo-first-order rate constant (k') is determined from the negative slope of the resulting linear plot.

-

The second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the concentration of NaOH.

-

HPLC Method for Quantification of Sinapine and Sinapic Acid

The following is a representative HPLC method adapted from the literature for the simultaneous analysis of sinapine and its hydrolysis product, sinapic acid[2][6].

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 100 x 3 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Solvent C: 0.1% Formic Acid in water

-

-

Gradient Program:

-

Initial conditions: 45% A, 5% B, 50% C

-

A linear gradient can be optimized to achieve baseline separation of sinapine and sinapic acid.

-

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 48°C

-

Detection Wavelength: 320 nm

-

Injection Volume: 20 µL

-

Quantification: Generate calibration curves for sinapine and sinapic acid using certified reference standards to quantify their concentrations in the samples.

Visualizations

Chemical Degradation Pathway

The primary degradation pathway of sinapine in an aqueous sodium hydroxide solution is hydrolysis of the ester bond.

Caption: Alkaline hydrolysis of sinapine.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a kinetic study of sinapine stability in a sodium hydroxide solution.

Caption: Workflow for sinapine stability study.

Conclusion

The stability of sinapine in sodium hydroxide solutions is a critical consideration for professionals in research and drug development. While it is established that sinapine readily hydrolyzes to sinapic acid and choline under basic conditions, detailed quantitative kinetic data is sparse in the current literature. This guide provides the foundational knowledge and a robust experimental framework to enable researchers to perform their own stability studies. By following the outlined protocols, it is possible to generate the specific data needed to optimize processes involving sinapine where alkaline conditions are a factor. The provided diagrams offer a clear visual representation of the chemical transformation and the experimental procedures involved.

References

- 1. High performance liquid chromatography of phenolic choline ester fragments derived by chemical and enzymatic fragmentation processes: analysis of sinapine in rape seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sinapine in Brassica Species: Natural Sources, Quantification, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sinapine, a prominent phenolic compound found in Brassica species. Sinapine and its derivatives are of increasing interest due to their potential bioactivities, including antioxidant, anti-inflammatory, and neuroprotective properties. This document details the natural distribution of sinapine across various Brassica species, outlines experimental protocols for its quantification, and describes its biosynthetic pathway.

Natural Abundance of Sinapine in Brassica Species

Sinapine (sinapoylcholine) is the most abundant phenolic compound in the seeds of many Brassica species, accounting for a significant portion of the total phenolic content.[1][2] Its concentration can vary considerably depending on the species, cultivar, and environmental growing conditions.[3] The majority of sinapine in rapeseed (Brassica napus) is localized within the embryo.[4]

Quantitative Data on Sinapine Content

The following tables summarize the quantitative data for sinapine content in the seeds of various Brassica species, compiled from multiple studies. This data is presented to facilitate comparison across species and different measurement metrics.

Table 1: Sinapine Content per Seed in Brassica and Sinapis Species

| Species | Cultivar/Strain | Sinapine Content (µ g/seed ) - 1990 | Sinapine Content (µ g/seed ) - 1991 |

| Brassica rapa | Tobin | 24.3 | 21.3 |

| Horizon | 21.5 | 16.6 | |

| Colt | 24.2 | 18.2 | |

| Parkland | 22.8 | 19.1 | |

| Brassica nigra | Commercial | 22.1 | 17.8 |

| Brassica napus | Westar | 49.8 | 38.0 |

| Legend | 54.4 | 41.5 | |

| Cyclone | 60.1 | 44.9 | |

| Delta | 53.6 | 41.2 | |

| Brassica juncea | Commercial | 49.3 | 36.6 |

| Zem | 63.8 | 49.5 | |

| Cutlass | 60.4 | 45.3 | |

| Domo | 55.1 | 42.1 | |

| Lethbridge 22A | 44.1 | 34.0 | |

| Brassica carinata | C-101 | 63.3 | 49.9 |

| S-7 | 64.9 | 50.1 | |

| S-18 | 62.1 | 48.7 | |

| S-20 | 65.8 | 51.3 | |

| Sinapis alba | Kirby | 112.6 | 91.0 |

| Ochre | 101.5 | 82.3 | |

| Gisilba | 109.8 | 88.7 | |

| Emergo | 105.7 | 85.4 |

Data sourced from a study conducted in Saskatoon in 1990 and 1991.[3][5]

Table 2: Sinapine Concentration in Oil-Free Meal of Brassica and Sinapis Species

| Species | Cultivar/Strain | Sinapine Concentration (mg/g oil-free meal) - 1990 | Sinapine Concentration (mg/g oil-free meal) - 1991 |

| Brassica rapa | Tobin | 16.6 | 16.2 |

| Horizon | 17.5 | 16.9 | |

| Colt | 17.2 | 16.5 | |

| Parkland | 16.9 | 16.3 | |

| Brassica nigra | Commercial | 24.3 | 22.1 |

| Brassica napus | Westar | 19.8 | 18.5 |

| Legend | 20.1 | 18.9 | |

| Cyclone | 20.5 | 19.2 | |

| Delta | 19.9 | 18.7 | |

| Brassica juncea | Commercial | 20.3 | 19.1 |

| Zem | 21.1 | 19.8 | |

| Cutlass | 20.8 | 19.5 | |

| Domo | 20.4 | 19.2 | |

| Lethbridge 22A | 19.5 | 18.3 | |

| Brassica carinata | C-101 | 21.5 | 20.2 |

| S-7 | 21.8 | 20.5 | |

| S-18 | 21.3 | 20.0 | |

| S-20 | 22.0 | 20.7 | |

| Sinapis alba | Kirby | 20.9 | 19.6 |

| Ochre | 20.2 | 18.9 | |

| Gisilba | 20.7 | 19.4 | |

| Emergo | 20.4 | 19.1 |

Data sourced from a study conducted in Saskatoon in 1990 and 1991.[3][5]

Table 3: Sinapine Content in Various Brassica Species from Different Studies

| Species | Sample Type | Sinapine Content | Reference |

| Brassica napus (Canola) | Defatted Seeds/Meal | 6.39 - 12.28 mg/g | [2] |

| Brassica juncea | Seeds | 6.7 - 15.1 mg/g of Dry Seed Weight | [6] |

| Brassica oleracea (Cabbage 'Condor') | Seeds | ~1.2% of seed weight | [7] |

| Brassica species (general) | Biomass | 8 - 10.4 mg/g | [8] |

Experimental Protocols

Accurate quantification of sinapine is crucial for research and developmental applications. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable methods for this purpose.

Extraction of Sinapine from Brassica Seeds

A robust extraction protocol is the first step to accurate quantification.

-

Sample Preparation: Brassica seeds are dried and finely ground. For oil-rich seeds like rapeseed, a defatting step with a non-polar solvent such as hexane is recommended to improve extraction efficiency.[9]

-

Solvent Extraction: A mixture of ethanol and water is a commonly used solvent system. Optimized conditions from response surface methodology suggest an extraction temperature of 55°C with 66% ethanol or 75°C with 55% ethanol for maximal yield from mustard bran.[10] Another effective method involves refluxing with 100% methanol for 20 minutes.[7][11] The extraction is often repeated multiple times, and the supernatants are combined.[9]

-

Post-Extraction Processing: The combined extracts are centrifuged to remove solid debris. The solvent is then typically evaporated under reduced pressure, and the residue can be redissolved in a suitable solvent for HPLC analysis.[12]

Quantification by High-Performance Liquid Chromatography (HPLC)

The following provides a general HPLC methodology for sinapine quantification.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

-

Column: A reverse-phase C18 column is typically used for the separation.[7][11]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous solvent (often with an acidifier like formic or phosphoric acid) and an organic solvent (methanol or acetonitrile).

-

Example Gradient 1: An initial isocratic flow of 15% methanol in water (with 0.1% TFA), followed by a linear gradient to 45% methanol, and then a concave gradient to 100% methanol.[7]

-

Example Gradient 2 (UHPLC): A gradient of water (solvent A), acetonitrile (solvent B), and 0.1% formic acid (solvent C). The column is maintained at 48°C with a flow rate of 0.8 mL/min.[13]

-

-

Detection: Sinapine is detected by its UV absorbance, typically at a wavelength of 320-330 nm.[7][13]

-

Quantification: Quantification is achieved by comparing the peak area of sinapine in the sample to a calibration curve generated using sinapine standards (e.g., sinapine bisulfate or sinapine thiocyanate).[2][7]

Purification of Sinapine

For applications requiring pure sinapine, further purification steps are necessary.

-

Solid-Phase Extraction (SPE): SPE can be used for initial cleanup of the crude extract.

-

Column Chromatography: Adsorption chromatography, particularly using weak cation exchange resins, has proven effective for isolating sinapine from rapeseed protein production effluent.[14]

-

Preparative HPLC: For obtaining highly pure sinapine, preparative HPLC can be employed.

Biosynthesis of Sinapine

Sinapine is a product of the phenylpropanoid pathway, a major plant secondary metabolic pathway. The biosynthesis starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce sinapic acid, which is then converted to sinapine.

Key Enzymes in the Sinapine Biosynthetic Pathway

-

Cinnamate-4-hydroxylase (C4H): Catalyzes the hydroxylation of cinnamic acid.[3]

-

4-coumarate ester-3-hydroxylase (C3H): Adds a hydroxyl group to p-coumaric acid.[3]

-

Caffeate O-methyltransferase (COMT): Methylates caffeic acid to produce ferulic acid.[3]

-

Ferulic acid 5-hydroxylase (FAH): Hydroxylates ferulic acid to 5-hydroxyferulic acid.[3][5]

-

Sinapaldehyde/coniferaldehyde dehydrogenase (SALDH): Involved in the conversion to sinapic acid.[3]

-

UDP-glucose:sinapate glucosyltransferase (SGT): Catalyzes the formation of 1-O-sinapoylglucose from sinapic acid and UDP-glucose.[1][15]

-

Sinapoylglucose:choline sinapoyltransferase (SCT): The final enzyme in the pathway, which transfers the sinapoyl group from 1-O-sinapoylglucose to choline, forming sinapine.[1][4][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the sinapine biosynthetic pathway and a general experimental workflow for sinapine analysis.

Caption: Sinapine Biosynthesis Pathway in Brassica.

Caption: Experimental Workflow for Sinapine Quantification.

Conclusion

This technical guide provides a foundational understanding of sinapine in Brassica species for researchers and professionals in drug development. The provided quantitative data, detailed experimental protocols, and biosynthetic pathway information serve as a valuable resource for further investigation into the properties and applications of this bioactive compound. The variability of sinapine content across different Brassica species highlights the potential for selecting or engineering varieties with desirable sinapine profiles for various applications.

References

- 1. Development of transgenic Brassica juncea lines for reduced seed sinapine content by perturbing phenylpropanoid pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pathway of sinapate ester biosynthesis in Arabidopsis [pfocr.wikipathways.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeted modulation of sinapine biosynthesis pathway for seed quality improvement in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Eco-Friendly Extraction of Sinapine From Residues of Mustard Production [frontiersin.org]

- 10. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 13. Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Development of transgenic Brassica juncea lines for reduced seed sinapine content by perturbing phenylpropanoid pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Biological Effects of Sinapine Versus Sinapic Acid

Introduction

Sinapic acid (SA) is a widely distributed hydroxycinnamic acid found in various plant sources, including fruits, vegetables, and cereal grains.[1][2][3] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5] Sinapine, the choline ester of sinapic acid, is particularly abundant in the Brassicaceae family, such as in rapeseed and mustard seeds.[6][7] While structurally related, the biological activities and mechanisms of sinapine and sinapic acid can differ, in part due to variations in their bioavailability and cellular uptake. This document provides a detailed comparison of their biological effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Comparative Biological Effects

Antioxidant Activity

Both sinapic acid and sinapine are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[5][8] Their antioxidant capacity stems from the ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.[5] Studies suggest that sinapine may exhibit even higher antioxidant activity than sinapic acid in some assays.[8] A key difference lies in their subcellular localization; the positively charged choline moiety of sinapine facilitates its accumulation within mitochondria, allowing it to counteract mitochondrial oxidative stress directly, a capability not observed with sinapic acid.[6][9]

dot

Caption: Subcellular antioxidant activity of sinapine vs. sinapic acid.

| Compound | Assay | Result | Reference |

| Sinapic Acid | DPPH Radical Scavenging | 33.2% inhibition (molar ratio 0.2) | [8] |

| Sinapic Acid | DPPH Radical Scavenging | 88.4% inhibition (molar ratio 0.5) | [8] |

| Sinapine | In-cellulo (Cardiomyocytes) | Blunts mitochondrial ROS | [9] |

| Sinapic Acid | In-cellulo (Cardiomyocytes) | Does not blunt mitochondrial ROS | [9] |

Anti-inflammatory Activity

Sinapic acid has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.[10][11] It can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][12] This is achieved, in part, through the inactivation of the nuclear factor-κB (NF-κB) signaling pathway.[10][11] Furthermore, sinapic acid can inhibit the NLRP3 inflammasome, a key component of the innate immune response.[4][13] While sinapine also possesses anti-inflammatory properties, much of the detailed mechanistic work has focused on sinapic acid.[14][15]

dot

Caption: Sinapic acid's inhibition of the NF-κB inflammatory pathway.

| Model | Compound | Dose | Max. Inhibition | Reference |

| Serotonin-induced paw edema | Sinapic Acid | 30 mg/kg | 34.2% | [10][11] |

| Carrageenan-induced paw edema | Sinapic Acid | 30 mg/kg | 44.5% | [10][11] |

Anticancer Activity

Sinapic acid has been shown to possess antiproliferative and apoptotic effects against various cancer cell lines.[4][16][17] For instance, it can induce apoptosis in HT-29 human colon cancer cells and inhibit the proliferation of MCF-7 breast cancer cells.[16][17][18] The anticancer mechanisms involve the elevation of pro-apoptotic proteins like BAX and cleaved caspase 3, and an increase in DNA damage markers such as 8-oxo-dG and gamma-H2AX.[16][17] Information on the specific anticancer activities of sinapine is less detailed in the available literature, though general antitumor properties are attributed to it.[14][15]

| Cell Line | Compound | Exposure Time | IC50 Value | Reference |

| HT-29 (Colon) | Sinapic Acid | 24 h | 317.5 µM | [16][17][19] |

| HepG2 (Liver) | Sinapic Acid | 72 h | 793.5 µM | [20] |

| SMMC-7721 (Liver) | Sinapic Acid | 72 h | 1351 µM | [20] |

| MCF-7 (Breast) | Sinapic Acid Nanoparticles | 24 h | 180 µg/mL | [18] |

| MCF-7 (Breast) | Sinapic Acid Nanoparticles | 48 h | 168 µg/mL | [18] |

| MCF-7 (Breast) | Sinapic Acid Nanoparticles | 72 h | 145 µg/mL | [18] |

Neuroprotective Activity

Both sinapine and sinapic acid exhibit neuroprotective properties. Sinapine is noted for its ability to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[1][5] This gives it therapeutic potential in conditions like Alzheimer's disease.[1] Sinapic acid also demonstrates neuroprotective effects, for instance, by showing anxiolytic activity through the GABAergic system and protecting against kainic acid-induced brain damage.[4]

| Compound | Effect | IC50 Value (AChE Inhibition) | Reference |

| Sinapine | Acetylcholinesterase (AChE) Inhibition | 3.66 µM (cerebral homogenate) | [5] |

| Sinapine | Acetylcholinesterase (AChE) Inhibition | 22.1 µM (blood serum) | [5] |

| Sinapic Acid | Anxiolytic activity via GABAergic system | Not Applicable | [4] |

| Sinapic Acid | Neuroprotection against kainic acid | Not Applicable | [4] |

Pharmacokinetics

The structural difference between sinapine and sinapic acid significantly impacts their pharmacokinetic profiles. Sinapic acid has been shown to have good oral bioavailability.[21][22] Studies in humans have quantified plasma levels of sinapic acid after consumption of foods rich in this compound.[5][23] In contrast, sinapine thiocyanate has a very low oral absolute bioavailability, calculated to be around 1.84% in rats.[24][25] Sinapine is metabolized into sinapic acid and choline.[22][26]

| Compound | Parameter | Value | Species | Reference |

| Sinapine Thiocyanate (oral) | Bioavailability | 1.84% | Rat | [24][25] |

| Sinapine Thiocyanate (oral) | Tmax | 88.74 ± 20.08 min | Rat | [24][25] |

| Sinapine Thiocyanate (oral) | Cmax | 47.82 ± 18.77 nM | Rat | [24][25] |

| Sinapic Acid | Bioavailability | ~3% (of total phenolics from meal) | Human | [23] |

| Sinapic Acid | Cmax | ~40 nM | Human | [23] |

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[27][28]

-

Preparation of Reagents : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored protected from light.[29] A positive control, such as ascorbic acid or Trolox, is prepared in various concentrations.[29]

-

Sample Preparation : Test compounds (sinapine or sinapic acid) are dissolved in the same solvent and prepared at various concentrations.[30]

-

Reaction : A fixed volume of the DPPH working solution (e.g., 3.9 mL of 6 x 10⁻⁵ M) is mixed with a small volume of the sample solution (e.g., 0.1 mL).[30] A blank containing only the solvent is also prepared.

-

Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes to 2 hours).[29][30]

-

Measurement : The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 515-517 nm) using a spectrophotometer.[28][29][30] The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Calculation : The percentage of radical scavenging activity (%I) is calculated using the formula: %I = [(A₀ - Aᵢ) / A₀] × 100, where A₀ is the absorbance of the control and Aᵢ is the absorbance of the sample.[30] The EC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting %I against the sample concentration.[30][31]

Carrageenan-Induced Paw Edema (In vivo Anti-inflammatory Activity)

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[32][33][34]

-

Animal Acclimatization : Male Wistar rats or mice are acclimatized to the laboratory conditions for at least one week.[34]

-

Grouping and Administration : Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin 5-10 mg/kg), and test groups receiving various doses of sinapine or sinapic acid.[10][33] The test compounds are typically administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.[10][33]

-

Induction of Edema : Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan suspension into the right hind paw of each animal.[33][35]

-

Measurement of Paw Volume : The paw volume is measured immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a digital caliper or a plethysmometer.[33][35]

-

Calculation : The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vₜ / V₀)] × 100, where Vₜ is the average paw volume in the treated group and V₀ is the average paw volume in the control group.[35]

dot

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Western Blot Analysis for MAPK Signaling Pathway

Western blotting is used to detect the phosphorylation (activation) status of specific proteins in signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[36][37][38]

-

Protein Extraction : Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Total protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE : Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[36]

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[36] Transfer efficiency is checked using Ponceau S staining.

-

Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[38]

-

Primary Antibody Incubation : The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-p38, anti-phospho-ERK).[36][38] A separate blot is often run for the total protein (e.g., anti-p38, anti-ERK) to serve as a loading control.[36]

-

Secondary Antibody Incubation : After washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[38][39]

-

Detection : The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured on X-ray film or with a digital imager.[39]

-

Analysis : The intensity of the bands is quantified using densitometry software (e.g., ImageJ). The level of phosphorylated protein is typically normalized to the level of the corresponding total protein.[36]

Conclusion

Sinapine and sinapic acid, while closely related chemically, exhibit distinct biological profiles. Sinapic acid has been extensively studied for its potent anti-inflammatory and anticancer effects, with well-defined mechanisms involving the NF-κB and MAPK pathways. Sinapine's unique feature is its cationic structure, which enables it to target and accumulate in mitochondria, making it a more effective agent for combating mitochondrial-specific oxidative stress. Its role as an acetylcholinesterase inhibitor also distinguishes it in the context of neuroprotection. The significant difference in their oral bioavailability—with sinapic acid being more readily absorbed than sinapine—is a critical consideration for drug development. Future research should focus on further elucidating the specific mechanisms of sinapine and exploring strategies to enhance its bioavailability to better harness its therapeutic potential.

References

- 1. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sinapine, but not sinapic acid, counteracts mitochondrial oxidative stress in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 9. Sinapine, but not sinapic acid, counteracts mitochondrial oxidative stress in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Sinapic Acid Inhibits the IL-1β-Induced Inflammation via MAPK Downregulation in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Proteomic Analysis Reveals the Mechanisms of Sinapine Alleviate Macrophage Foaming - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Proteomic Analysis Reveals the Mechanisms of Sinapine Alleviate Macrophage Foaming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Sinapic-Acid-Loaded Nanoparticles Optimized via Experimental Design Methods: Cytotoxic, Antiapoptotoic, Antiproliferative, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 20. Effects of Sinapic Acid Combined with Cisplatin on the Apoptosis and Autophagy of the Hepatoma Cells HepG2 and SMMC-7721 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Herb-drug interaction: Effect of sinapic acid on the pharmacokinetics of dasatinib in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. Metabolic profiling and pharmacokinetic studies of sinapine thiocyanate by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Metabolism of Sinapine in Mustard Plants. I. Degradation of Sinapine into Sinapic Acid & Choline - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. acmeresearchlabs.in [acmeresearchlabs.in]

- 30. 2.5.1. Determining the Antioxidant Activity by DPPH Assays [bio-protocol.org]

- 31. louis.uah.edu [louis.uah.edu]

- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 33. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubcompare.ai [pubcompare.ai]

- 37. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 39. pubcompare.ai [pubcompare.ai]

A Technical Guide to the Discovery and Isolation of Sinapine: A Historical and Methodological Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapine, a bioactive alkaloid predominantly found in the seeds of Brassicaceae family plants, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the historical discovery and the evolution of isolation techniques for sinapine. It details the progression from early solvent-based extraction methods to modern, more efficient technologies. This document presents a chronological account of key milestones, quantitative data from various isolation strategies, and detailed experimental protocols. Furthermore, it includes visual representations of the sinapine biosynthesis pathway and its role in cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

Sinapine was first discovered in 1825 by the French chemist Étienne-Ossian Henry.[1][2] As a choline ester of sinapic acid, its presence is particularly abundant in the seeds of oilseed crops such as mustard (Brassica juncea) and rapeseed (Brassica napus), where it can constitute a significant percentage of the seed's dry mass.[1] The historical journey of sinapine isolation has been marked by a continuous effort to improve extraction efficiency, yield, and purity, driven by the growing interest in its biological activities.

Evolution of Isolation Methodologies

The techniques for isolating sinapine have evolved significantly since its discovery. Early methods relied on conventional solvent extraction, which, while effective, often involved lengthy procedures and the use of large volumes of organic solvents. Over time, advancements in extraction technology have led to the development of more rapid, efficient, and environmentally friendly methods.

Chronological Overview of Sinapine Isolation Techniques

| Era | Key Methodologies | Key Developments and Refinements |

| 19th Century | Initial isolation through solvent extraction. | Discovery and first isolation of sinapine, laying the groundwork for future research. |

| Early 20th Century | Refinement of solvent extraction techniques. | Systematic studies on solvent polarity and its effect on extraction efficiency. Use of Soxhlet apparatus for continuous extraction. |

| Mid-20th Century | Chromatographic techniques for purification. | Introduction of column chromatography for the separation of sinapine from other co-extracted compounds, leading to higher purity isolates. |

| Late 20th Century | Development of more advanced extraction methods. | Introduction of ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) to enhance efficiency and reduce extraction time. |

| 21st Century | Focus on "green" and highly efficient extraction and purification technologies. | Application of supercritical fluid extraction (SFE) with CO2, pressurized liquid extraction (PLE), and advanced chromatographic techniques like preparative HPLC.[3][4] |

Quantitative Comparison of Isolation Methods

The efficiency of sinapine extraction is highly dependent on the chosen method and the source material. The following table summarizes quantitative data from various studies, highlighting the yields achieved with different techniques.

| Extraction Method | Plant Source | Solvent System(s) | Temperature (°C) | Yield (mg/g of dry matter) | Reference(s) |

| Conventional Solvent Extraction | Mustard Seed Meal | 70% (v/v) Ethanol | 75 | ~5.5 | [5] |

| Ultrasound-Assisted Extraction (UAE) | Mustard Seed Meal | 70% (v/v) Ethanol | 75 | 6.90 ± 0.03 | [6] |

| Supercritical CO2 (SC-CO2) Pretreatment + UAE | Mustard Seed Meal | 70% (v/v) Ethanol | 75 | Increased by 32% vs control | [6] |

| pH-Modified Solvent Extraction | Mustard Seed Meal | 70% Ethanol/Buffer (pH 2) | 70 | 15.73 (µmol/g DM) | [7] |

| Soxhlet Extraction | Defatted Broccoli Seeds | Methanol | Boiling Point | 0.115 (from 1 kg seeds) | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key historical and modern sinapine isolation techniques, intended to be a practical guide for laboratory work.

Classical Method: Soxhlet Extraction

This method represents a foundational technique for sinapine isolation.

Objective: To extract sinapine from defatted seed meal using a continuous solid-liquid extraction method.

Materials and Equipment:

-

Defatted seed meal (e.g., from rapeseed or mustard)

-

Hexane (for defatting)

-

Methanol (70-80% aqueous solution)

-

Soxhlet extractor apparatus

-

Heating mantle

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting: The seed meal is first defatted by extraction with hexane in a Soxhlet apparatus for several hours to remove lipids, which can interfere with subsequent extraction steps.[8]

-

Extraction: The defatted meal is then air-dried and subjected to a second Soxhlet extraction using a 70% aqueous methanol solution at its boiling point for an extended period (e.g., 6-8 hours).[1]

-

Concentration: The resulting methanolic extract is collected and concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude extract can be further purified using techniques such as column chromatography on silica gel or by precipitation to obtain crystalline sinapine.

Modern Method: Ultrasound-Assisted Extraction (UAE)

UAE is a more recent and efficient method that utilizes ultrasonic waves to enhance the extraction process.

Objective: To rapidly extract sinapine from mustard seed meal with high efficiency.

Materials and Equipment:

-

Mustard seed meal

-

70% (v/v) Ethanol

-

Ultrasonic bath or probe sonicator

-

Stirred glass reactor

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Sample Preparation: A known quantity of mustard seed meal is suspended in a 70% ethanol solution in a stirred glass reactor.

-

Ultrasonication: The suspension is subjected to ultrasound using an ultrasonic generator (e.g., 400 W, 24 kHz) for a specified duration (e.g., 30 minutes). The temperature is maintained at an optimal level (e.g., 75°C) throughout the process.[6]

-

Separation: After extraction, the mixture is centrifuged at high speed (e.g., 4713 g for 10 minutes) to separate the supernatant (containing the extracted sinapine) from the solid residue.[5]

-

Analysis: The sinapine content in the supernatant is quantified using a validated analytical method, such as HPLC with UV detection.

Visualization of Relevant Pathways

Sinapine Biosynthesis Pathway

The biosynthesis of sinapine is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.

Caption: Simplified biosynthetic pathway of sinapine from phenylalanine.

Sinapine's Protective Role in ROS-Induced Cell Death

Recent research has highlighted the protective effects of sinapine against oxidative stress-induced cell death. The following diagram illustrates the signaling pathway involved.

Caption: Sinapine's inhibition of ROS-induced cell death pathway.

Conclusion

The journey of sinapine from its discovery in the early 19th century to its current status as a molecule of significant pharmacological interest is a testament to the advancements in natural product chemistry. The development of sophisticated isolation and purification techniques has been pivotal in enabling detailed studies of its biological activities. This guide provides a comprehensive resource for researchers, summarizing the historical context, comparative data on isolation methods, detailed experimental protocols, and key biological pathways. As research into the therapeutic potential of sinapine continues, the refinement of these isolation techniques will remain a critical aspect of unlocking its full potential for human health.

References

- 1. Sinapine - Wikipedia [en.wikipedia.org]

- 2. Sinapine - Wikiwand [wikiwand.com]

- 3. researchgate.net [researchgate.net]

- 4. Improvement of Sinapine Extraction from Mustard Seed Meal by Application of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ars.usda.gov [ars.usda.gov]

Sinapine Solubility in Different pH Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and behavior of sinapine in aqueous solutions of varying pH. Sinapine, an alkaloid predominantly found in the seeds of Brassicaceae family plants like mustard and rapeseed, is the choline ester of sinapic acid. Its physicochemical properties, particularly its solubility, are critically influenced by pH, a factor of paramount importance for its extraction, purification, and potential pharmaceutical applications.

Core Findings on pH-Dependent Solubility

The solubility of sinapine is intrinsically linked to its chemical structure, which includes a quaternary amine. This feature suggests that sinapine exists as a cation across a wide pH range. Experimental data, primarily derived from extraction and adsorption studies on mustard and rapeseed meal, indicates that sinapine's extractability and stability are highly pH-dependent.

Generally, acidic conditions favor the stability and extraction of sinapine. As the pH increases and becomes alkaline, sinapine is prone to hydrolysis, breaking down into sinapic acid and choline. This characteristic is crucial for designing efficient extraction protocols and for understanding its behavior in different physiological environments.

Quantitative Data Summary

The following table summarizes the quantitative data on the influence of pH on sinapine extraction from mustard seed meal. It is important to note that this data reflects the yield from a complex matrix and not the solubility of pure sinapine in a simple buffer system. However, it provides valuable insights into the pH-dependent solubility behavior of sinapine.

| pH | Solvent System | Sinapine Yield (µmol/g Dry Matter) | Reference |

| 2 | 70% (v/v) ethanol/buffered aqueous solution | 15.73 | [1][2][3] |

| ~4.5 (uncontrolled) | 70% (v/v) ethanol | 13.03 | [1][2] |

| 2 | Aqueous solution (0% ethanol) | Increased by 52.5% compared to uncontrolled pH | [1][2] |

| 12 | Buffered aqueous solution | Sinapine is present at very low concentrations | [2] |

Note: The study by Chadni et al. (2021) highlights that at pH 12, sinapine is largely converted to sinapic acid.[1][2][4]

Another study on the adsorption of sinapine onto a weak cation exchange resin (C106) from a methanol/water solution provides further evidence of its pH-dependent behavior. The best adsorption rate was observed at pH 4.[5]

| pH | Sinapine Adsorption Rate on C106 Resin | Reference |

| 2 | --- | [5] |

| 4 | 95.25% (Best adsorption) | [5] |

| 8 | --- | [5] |

Note: Specific adsorption rates at pH 2 and 8 were not provided in the abstract, but the study investigated the range from pH 2 to 8.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols cited in the literature for determining sinapine content at different pH values.

Protocol 1: Extraction of Sinapine from Mustard Seed Meal at Different pH Values

This protocol is based on the work of Chadni et al. (2021).[1][2]

Objective: To determine the effect of pH on the extraction yield of sinapine from mustard seed meal.

Materials and Reagents:

-

Mustard seed meal

-

Ethanol (various concentrations: 0%, 30%, 50%, 70% v/v)

-

Acetic acid solution (for pH 2)

-

0.1 M carbonate-bicarbonate buffer (for pH 12)

-

Distilled water (uncontrolled pH, ~4.5)

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

Procedure:

-

Sample Preparation: Prepare extraction solvents at the desired pH and ethanol concentrations.

-

Extraction: Mix mustard seed meal with the prepared solvent. The solid-to-liquid ratio and extraction time should be kept constant for all experiments. The original paper should be consulted for specific parameters.

-

Solid-Liquid Separation: Centrifuge or filter the mixture to separate the liquid extract from the solid meal residue.

-

Quantification: Analyze the sinapine concentration in the supernatant using a UHPLC system. The separation is typically achieved on a C18 column with a suitable mobile phase gradient. Detection is performed using a UV detector at a wavelength where sinapine has maximum absorbance (around 325-330 nm).

-

Data Analysis: Compare the sinapine content obtained under different pH conditions and ethanol concentrations.

Protocol 2: Adsorption of Sinapine on a Cation Exchange Resin

This protocol is based on the study by Albe Slabi et al. on sinapine adsorption.[5]

Objective: To evaluate the adsorption of sinapine on a weak cation exchange resin at various pH levels.

Materials and Reagents:

-

Sinapine standard solution (0.25 mg/mL in 30% v/v methanol/water)

-

Weak cation exchange resin (e.g., C106)

-

Hydrochloric acid (1 M) and Sodium hydroxide (1 M) for pH adjustment

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Resin Preparation: Prepare the cation exchange resin according to the manufacturer's instructions.

-

Adsorption Experiment:

-

Take a defined amount of dry resin (e.g., 1.5 g) and mix it with a specific volume of the sinapine solution (e.g., 30 mL).

-

Adjust the pH of the mixture to the target value (e.g., 2, 4, 8) using HCl or NaOH.

-

Stir the mixture at a constant speed and temperature for a set duration (e.g., 2 hours).

-

-

Sample Collection: At different time intervals, collect samples of the supernatant.

-

Quantification: Measure the concentration of sinapine remaining in the supernatant using a UV-Vis spectrophotometer at 325 nm or an HPLC system.

-

Calculation of Adsorption Rate: The adsorption rate is calculated based on the initial and final concentrations of sinapine in the solution.

Visualizations

Logical Workflow for Sinapine Extraction and Quantification

The following diagram illustrates the general workflow for extracting and quantifying sinapine from a plant matrix to study the effect of pH.

Caption: Workflow for pH-dependent extraction of sinapine.

Signaling Pathway: Acetylcholinesterase Inhibition by Sinapine

Sinapine is known to act as an acetylcholinesterase (AChE) inhibitor. This is a crucial mechanism of action for compounds investigated for the management of Alzheimer's disease. The diagram below illustrates this inhibitory action.

Caption: Inhibition of Acetylcholinesterase by Sinapine.

References

- 1. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Adsorption of Sinapine from Rapeseed Protein Production Effluent to Cation Exchange Resins [mdpi.com]

Technical Guide: Theoretical and Practical Yield of Sinapic Acid from Sinapine Hydrolysis

Executive Summary: Sinapine, an abundant alkaloid in the seeds of the Brassicaceae family, serves as a primary natural precursor for sinapic acid, a hydroxycinnamic acid with significant antioxidant properties. The conversion of sinapine to sinapic acid is achieved through hydrolysis, a process of critical interest to researchers in food science, pharmacology, and drug development. This technical guide provides a detailed examination of the stoichiometric basis for the theoretical yield of this conversion, alongside a review of various hydrolysis methodologies. It summarizes quantitative data on practical yields achieved under different experimental conditions and offers detailed protocols for chemical and enzymatic hydrolysis. Visual diagrams are provided to illustrate the reaction, experimental workflows, and key influencing factors.

Introduction to Sinapine and Sinapic Acid

Sinapine is the choline ester of sinapic acid, naturally occurring in high concentrations in rapeseed and mustard seeds.[1][2] Its chemical structure consists of a sinapic acid moiety linked to a choline molecule via an ester bond.[2] The hydrolysis of this bond cleaves the molecule, yielding sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) and choline.[2] This conversion is fundamental for isolating sinapic acid, a compound valued for its biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[2] Understanding the theoretical maximum yield and the factors that influence practical yields is essential for optimizing production processes.

Theoretical Yield Calculation

The hydrolysis of sinapine is a straightforward ester cleavage that follows a 1:1 molar stoichiometry. One mole of the sinapine cation reacts with one mole of water to produce one mole of sinapic acid and one mole of choline.

Reaction: C₁₆H₂₄NO₅⁺ (Sinapine) + H₂O → C₁₁H₁₂O₅ (Sinapic Acid) + C₅H₁₄NO⁺ (Choline)

The theoretical yield is calculated based on the molar masses of the reactant and the desired product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Sinapine (cation) | C₁₆H₂₄NO₅⁺ | 310.36[1][3][4] |

| Sinapic Acid | C₁₁H₁₂O₅ | 224.21[5][6] |

Calculation:

The mass of sinapic acid that can be theoretically obtained from a given mass of sinapine is calculated as follows:

Theoretical Yield (%) = (Molar Mass of Sinapic Acid / Molar Mass of Sinapine) * 100

Theoretical Yield (%) = (224.21 g/mol / 310.36 g/mol ) * 100 ≈ 72.24%

This means that for every 1 gram of pure sinapine cation that undergoes complete hydrolysis, a maximum of 0.7224 grams of sinapic acid can be produced.

Hydrolysis Methodologies and Experimental Protocols

The practical yield of sinapic acid is highly dependent on the chosen hydrolysis method and the optimization of reaction conditions. The primary methods include alkaline, acid, and enzymatic hydrolysis.

Alkaline Hydrolysis

Alkaline hydrolysis, or saponification, is a widely used chemical method that effectively cleaves the ester bond of sinapine. The reaction is typically carried out at a basic pH.

Experimental Protocol (General):

-

Preparation of Starting Material: An extract containing sinapine (e.g., from mustard or rapeseed meal) is prepared, often using an aqueous-ethanolic solution.[7]

-

pH Adjustment: The pH of the solution is adjusted to approximately 12 using a suitable base (e.g., NaOH) or a buffered solution.[7][8]

-

Reaction: The mixture is stirred at a controlled temperature (e.g., ambient to 55°C) for a duration sufficient to ensure complete hydrolysis (typically 1-4 hours).[9]

-

Neutralization and Extraction: After the reaction, the mixture is neutralized with an acid (e.g., HCl). Sinapic acid can then be purified from the resulting solution, often through liquid-liquid extraction or chromatographic methods.

Acid Hydrolysis

Acid-catalyzed hydrolysis provides an alternative chemical route to sinapic acid production.

Experimental Protocol (General):

-

Preparation of Starting Material: A sinapine-containing solution, such as a permeate from the ultrafiltration of a rapeseed protein extract, is obtained.[10]

-

Acidification: A strong acid (e.g., HCl) is added to the solution to lower the pH and catalyze the hydrolysis.

-

Incubation: The acidic mixture is incubated at a controlled temperature. One study noted a significant increase in sinapic acid concentration over 90 minutes.[10]

-

Purification: Following the reaction, the sinapic acid is isolated from the mixture. It is important to note that strongly acidic conditions can be detrimental and may lead to unwanted side reactions or degradation.[2]

Enzymatic Hydrolysis

Enzymatic methods offer high specificity and operate under milder conditions of temperature and pH, which can prevent the degradation of the target compound. Several enzymes have been shown to possess sinapoyl esterase activity.

Key Enzymes:

-

Feruloyl Esterases (FAE): A rumen FAE has demonstrated the ability to completely hydrolyze sinapine.[11]

-

Tannase and Laccase: These enzymes are also capable of transforming or hydrolyzing sinapine.[12]

-

Commercial Enzyme Cocktails: Preparations such as Depol 740 L and Ultraflo XL have been identified as having sinapoyl esterase activity.[9][11]

Experimental Protocol (General, using FAE):

-

Enzyme and Substrate Preparation: A buffered solution (e.g., phosphate or citrate buffer) is prepared at the optimal pH for the selected enzyme (e.g., pH 7-8 for rumen FAE).[11]

-

Reaction Mixture: The sinapine-containing substrate is dissolved in the buffer. The enzyme is added at a specified activity level (e.g., 1000 U per gram of sinapine).[11]

-

Incubation: The reaction is carried out at the optimal temperature (e.g., 25-55°C) for a defined period (e.g., 10 minutes to several hours) with gentle agitation.[11]

-

Enzyme Deactivation and Product Recovery: The reaction is stopped, typically by heat treatment or pH shift. The resulting sinapic acid is then purified from the mixture.

Quantitative Data Summary: Practical Yields

Practical yields vary widely based on the source material, extraction efficiency, and hydrolysis conditions. The following table summarizes yields reported in the literature.

| Starting Material | Hydrolysis Method | Key Conditions | Reported Yield |

| Mustard Seed Meal | Alkaline (pH 12 Buffer) | Aqueous solution, ambient temperature | 13.22 µmol/g Dry Matter[7] |

| Rapeseed Meal | Alkaline | Not specified | Up to 14.0 mg/g Dry Matter[13] |

| Rapeseed Protein Isolate Permeate | Acid | Not specified | Increase from ~23 to ~135 mg/100g meal[10] |

| Pure Sinapine Chloride | Enzymatic (Rumen FAE) | pH 7-8, 25-55°C | Total (100%) conversion in 10 min[11] |

| Rapeseed Meal | Enzymatic (Commercial cocktails) | pH 5-7, 50-55°C | 76% hydrolysis of total sinapic acid derivatives[9] |

Visualization of Processes and Relationships

Sinapine Hydrolysis Reaction

Caption: Stoichiometric conversion of sinapine to sinapic acid and choline.

General Experimental Workflow for Sinapic Acid Production

Caption: A generalized workflow for the extraction and hydrolysis of sinapine.

Key Factors Influencing Hydrolysis Yield

References

- 1. sinapine | 18696-26-9-Molbase [molbase.com]

- 2. mdpi.com [mdpi.com]

- 3. Sinapine | CAS:18696-26-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. Sinapine | C16H24NO5+ | CID 5280385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Human Metabolome Database: Showing metabocard for Sinapic acid (HMDB0032616) [hmdb.ca]

- 7. Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification and Capture of Phenolic Compounds from a Rapeseed Meal Protein Isolate Production Process By-Product by Macroporous Resin and Valorization Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the Factors that Influence Sinapine Concentration in Rapeseed Meal during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Sinapine Hydrolysis by UV-Vis Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapine, a choline ester of sinapic acid, is a major phenolic compound found in plants of the Brassicaceae family, such as rapeseed and mustard. It is gaining significant interest in the pharmaceutical and nutraceutical industries due to its potential antioxidant, anti-inflammatory, and neuroprotective properties. The hydrolysis of sinapine into sinapic acid and choline is a critical process that can affect its bioavailability and biological activity. Understanding the kinetics of this hydrolysis is crucial for formulation development, stability testing, and quality control of sinapine-based products.

This application note provides a detailed protocol for the quantitative analysis of sinapine hydrolysis using UV-Vis spectrophotometry. This method offers a simple, rapid, and cost-effective way to monitor the reaction kinetics by leveraging the distinct UV absorbance spectra of sinapine and its hydrolysis product, sinapic acid.

Principle of the Method

The quantitative analysis of sinapine hydrolysis by UV-Vis spectrophotometry is based on the difference in the ultraviolet absorbance spectra of sinapine and sinapic acid. Sinapine typically exhibits a maximum absorbance (λmax) around 325-330 nm, while sinapic acid has a λmax in the range of 320-325 nm.[1] Although the λmax values are close, the molar extinction coefficients of the two compounds differ, leading to a measurable change in absorbance at a fixed wavelength as hydrolysis proceeds.

The hydrolysis reaction can be initiated by altering the pH (e.g., alkaline conditions) or by enzymatic means. By monitoring the change in absorbance over time at a wavelength where the difference in absorbance between sinapine and sinapic acid is significant, the rate of hydrolysis can be determined. For kinetic analysis, the reaction is typically carried out under pseudo-first-order conditions, where the concentration of one reactant (e.g., hydroxide ions in alkaline hydrolysis) is in large excess compared to the concentration of sinapine.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the UV-Vis analysis of sinapine and its hydrolysis.

Table 1: UV Spectroscopic Properties of Sinapine and Sinapic Acid

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Solvent/Conditions |

| Sinapine | ~325-330 | Not consistently reported, requires empirical determination | Methanol, Ethanol, Water |

| Sinapic Acid | ~320-325 | Not consistently reported, requires empirical determination | Methanol, Ethanol, Water |

Table 2: Example of Time-Course Absorbance Data for Sinapine Hydrolysis (Hypothetical data for illustrative purposes)

| Time (minutes) | Absorbance at 330 nm (AU) |

| 0 | 0.850 |

| 5 | 0.785 |

| 10 | 0.725 |

| 15 | 0.670 |

| 20 | 0.620 |

| 25 | 0.575 |

| 30 | 0.535 |

Table 3: Rate Constants for Sinapine Hydrolysis under Different Conditions (Hypothetical data for illustrative purposes)

| Condition | Temperature (°C) | pH | Pseudo-first-order rate constant (k') (min⁻¹) |

| 1 | 25 | 9.0 | 0.015 |

| 2 | 25 | 10.0 | 0.045 |

| 3 | 37 | 9.0 | 0.032 |

| 4 | 37 | 10.0 | 0.095 |

Experimental Protocols

Protocol for Preparation of Standard Solutions and Calibration Curve

Objective: To prepare standard solutions of sinapine and generate a calibration curve to relate absorbance to concentration.

Materials:

-

Sinapine standard (e.g., sinapine bisulfate or thiocyanate)

-

Methanol (HPLC grade)

-

Deionized water

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of sinapine (e.g., 1 mg/mL): Accurately weigh 10 mg of sinapine standard and dissolve it in a 10 mL volumetric flask with 70% methanol in deionized water.

-

Prepare a series of standard solutions: From the stock solution, prepare a series of dilutions in 70% methanol to obtain concentrations ranging from, for example, 5 to 50 µg/mL.

-

Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each standard solution at the λmax of sinapine (e.g., 328 nm). Use 70% methanol as the blank.

-

Generate calibration curve: Plot the absorbance values against the corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Protocol for Kinetic Analysis of Alkaline Hydrolysis of Sinapine

Objective: To monitor the rate of sinapine hydrolysis under alkaline conditions.

Materials:

-

Sinapine stock solution (prepared as in 4.1)

-

Buffer solutions of different pH (e.g., pH 9, 10, 11, prepared with appropriate buffer systems like borate or phosphate buffers)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvette (1 cm path length)

-

Magnetic stirrer and stir bar (optional, for use in the cuvette)

Procedure:

-

Set up the spectrophotometer: Set the spectrophotometer to measure absorbance at the chosen wavelength (e.g., 328 nm) in kinetic mode. Set the desired temperature for the cuvette holder (e.g., 25°C or 37°C).

-

Prepare the reaction mixture: In a quartz cuvette, add the appropriate buffer solution.

-

Initiate the reaction: Add a small, known volume of the sinapine stock solution to the cuvette to achieve the desired initial concentration (e.g., 25 µg/mL). The final volume in the cuvette should be such that the initial absorbance is within the linear range of the instrument (typically < 1.0 AU). Mix the solution quickly and thoroughly.

-

Monitor the reaction: Immediately start recording the absorbance at regular time intervals (e.g., every 30 seconds or 1 minute) for a sufficient duration to observe a significant change in absorbance.

-

Data analysis:

-

Plot absorbance versus time.

-

To determine the pseudo-first-order rate constant (k'), plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be equal to -k'.

-

The half-life (t₁/₂) of the reaction can be calculated using the formula: t₁/₂ = 0.693 / k'.

-

Visualizations

Caption: Reaction scheme of sinapine hydrolysis.

References

Application Notes and Protocols for Sinapine Extraction from Rapeseed Meal

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of sinapine, a prominent phenolic compound in rapeseed meal with significant antioxidant and potential therapeutic properties. The following sections outline the necessary procedures, quantitative data from various extraction methodologies, and a visual representation of the experimental workflow.

Introduction

Sinapine, the choline ester of sinapic acid, is a major phenolic compound found in rapeseed (Brassica napus) meal, a byproduct of oil extraction.[1][2][3] It is recognized for its antioxidant, antimicrobial, and anti-inflammatory properties.[4] The efficient extraction and purification of sinapine are crucial for its further investigation and potential application in the pharmaceutical and nutraceutical industries. This protocol details a standard laboratory-scale method for sinapine extraction, along with comparative data from alternative and emerging techniques.

Experimental Protocols

This section outlines a standard protocol for sinapine extraction from rapeseed meal, including pre-treatment, extraction, and downstream processing for purification.

Pre-treatment of Rapeseed Meal: Defatting

Prior to sinapine extraction, it is essential to remove residual oil from the rapeseed meal to improve the efficiency of the subsequent extraction steps.

-

Objective: To remove lipids from the rapeseed meal.

-

Materials:

-

Rapeseed meal

-

n-Hexane

-

Soxhlet apparatus

-

Cellulose extraction thimble

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

Place a known quantity of dried rapeseed meal into a cellulose extraction thimble.

-

Position the thimble inside the main chamber of the Soxhlet apparatus.

-

Fill the distilling flask with n-hexane to approximately two-thirds of its volume.

-